molecular formula C7H7BrN2O B13485189 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine

Cat. No.: B13485189
M. Wt: 215.05 g/mol
InChI Key: MCUUUVHPQDFJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine is a heterocyclic compound that features a fused furo-pyridine ring system with a bromine atom at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the bromination of a furo-pyridine precursor followed by amination. For example, the bromination of 2H-furo[3,2-b]pyridine can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromo-2H-furo[3,2-b]pyridine can then be subjected to amination using ammonia or an amine source under suitable conditions to yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Ammonia or Amines: Used for amination reactions.

    Organometallic Reagents: Used for nucleophilic substitution reactions.

    Palladium Catalysts: Used for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex molecules with extended conjugation or additional functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine is unique due to the presence of both a bromine atom and an amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

6-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-amine

InChI

InChI=1S/C7H7BrN2O/c8-4-1-6-7(10-2-4)5(9)3-11-6/h1-2,5H,3,9H2

InChI Key

MCUUUVHPQDFJIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=N2)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.